2-(Cyclohexylmethyl)piperidine
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Overview
Description
2-(Cyclohexylmethyl)piperidine is a chemical compound with the molecular formula C12H23N . It is a derivative of piperidine, a six-membered ring with five carbon atoms and one nitrogen atom .
Synthesis Analysis
Piperidine derivatives can be synthesized through various intra- and intermolecular reactions . For instance, Gharpure et al. described piperidine synthesis through the intramolecular 6-endo-dig reductive hydroamination/cyclization cascade of alkynes . Another method involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .Molecular Structure Analysis
The molecular structure of this compound consists of a six-membered piperidine ring attached to a cyclohexylmethyl group . The average mass of the molecule is 181.318 Da .Chemical Reactions Analysis
Piperidine derivatives are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical and Chemical Properties Analysis
Piperidine is a clear, colorless liquid that is miscible with water and many organic solvents . It serves as a base in many reactions, and its nucleophilic character makes it an essential ingredient in various synthetic processes .Scientific Research Applications
Pharmaceutical Research
- Antipsychotic Agent Development : Cycloalkyl piperidine compounds, such as 2-(Cyclohexylmethyl)piperidine, are explored for their potential in treating physiological or drug-induced psychosis or dyskinesia. These compounds act as selective sigma receptor antagonists and are studied for their lower potential for movement disorder side effects compared to typical antipsychotic agents (Kurdi et al., 2004).
Analytical Chemistry and Biological Studies
- Analytical Profiling in Biological Matrices : Piperidine derivatives, including this compound, are characterized and analyzed in biological matrices such as blood, urine, and vitreous humor. These studies involve techniques like gas chromatography and mass spectrometry to understand the compound's presence and behavior in biological systems (De Paoli et al., 2013).
Antimalarial Research
- Antimalarial Agent Synthesis : Research has been conducted on piperidine derivatives, including cycloalkyl piperidines, for their potential as antimalarial agents. These compounds have shown effectiveness in treating malaria-infected mice at specific dosages (Klaymann et al., 1979).
Neuropharmacology
- Neuropharmacological Research : this compound and related compounds have been studied for their central nervous system depressant properties. Such research explores their potential in affecting behavior and neurology, with implications for understanding and treating various neurological disorders (Maddox et al., 1965).
Anti-Inflammatory Drug Development
- Development of Anti-Inflammatory Compounds : Novel benzimidazole piperidine derivatives, which may include structural elements of this compound, are investigated for their efficacy and safety in anti-inflammatory therapy. These studies focus on developing drugs with selective COX-2 inhibition and minimal side effects (Burayk et al., 2022).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
2-(Cyclohexylmethyl)piperidine is a derivative of piperidine . Piperidine derivatives are present in more than twenty classes of pharmaceuticals . The benzyl-piperidine group is often a necessary part for the successful inhibition of cholinesterase receptors . The AChE enzyme includes two active anionic binding sites: catalytic and peripheral . The benzyl-piperidine group provides good binding to the catalytic site, interacting with Trp84, Trp279, Phe330, and Phe331 .
Mode of Action
The interaction of this compound with its targets results in the inhibition of cholinesterase receptors . This inhibition is achieved through the binding of the benzyl-piperidine group to the catalytic site of the AChE enzyme .
Biochemical Pathways
Piperidine derivatives have been found to exhibit a wide variety of biological activities . They are utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .
Pharmacokinetics
The compound has a molecular formula of c12h23n and an average mass of 181318 Da . It has a density of 0.9±0.1 g/cm3, a boiling point of 258.0±8.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.5 mmHg at 25°C . Its water solubility at 25 deg C is estimated to be 103.1 mg/L .
Action Environment
It is known that the compound has a flash point of 1084±165 °C , suggesting that it may be sensitive to high temperatures.
Biochemical Analysis
Biochemical Properties
2-(Cyclohexylmethyl)piperidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with cholinesterase enzymes, which are crucial for the breakdown of acetylcholine in the nervous system . The interaction between this compound and these enzymes can inhibit their activity, leading to increased levels of acetylcholine. This inhibition is primarily due to the binding of this compound to the active site of the enzyme, preventing the substrate from accessing it .
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in neuronal cells, this compound can enhance synaptic transmission by increasing acetylcholine levels, which in turn affects cell signaling pathways involved in memory and learning . Additionally, this compound has been shown to alter gene expression patterns, leading to changes in the production of proteins involved in neurotransmission and synaptic plasticity .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. At the molecular level, this compound binds to the active site of cholinesterase enzymes, inhibiting their activity . This binding prevents the hydrolysis of acetylcholine, resulting in increased neurotransmitter levels. Furthermore, this compound can modulate the expression of genes involved in neurotransmitter synthesis and degradation, thereby influencing overall neurotransmitter balance in the nervous system .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to its breakdown, reducing its efficacy. Long-term studies in vitro and in vivo have demonstrated that continuous exposure to this compound can result in sustained increases in acetylcholine levels, affecting neuronal function and behavior .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to enhance cognitive function and memory in rodents by increasing acetylcholine levels . At higher doses, this compound can exhibit toxic effects, including neurotoxicity and behavioral changes . These adverse effects are likely due to excessive inhibition of cholinesterase enzymes, leading to an overaccumulation of acetylcholine and subsequent overstimulation of cholinergic receptors.
Properties
IUPAC Name |
2-(cyclohexylmethyl)piperidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N/c1-2-6-11(7-3-1)10-12-8-4-5-9-13-12/h11-13H,1-10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKYVKENYQAXODJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC2CCCCN2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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